1-Nitrocyclohepta-1,2,4,6-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5NO2. It is a derivative of cycloheptatetraene, characterized by the presence of a nitro group (-NO2) attached to the seven-membered ring.
Vorbereitungsmethoden
The synthesis of 1-Nitrocyclohepta-1,2,4,6-tetraene typically involves the nitration of cycloheptatetraene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is usually conducted at low temperatures to prevent over-nitration and decomposition of the product .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand
Analyse Chemischer Reaktionen
1-Nitrocyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro group or hydrogen atoms on the ring are replaced by other functional groups.
Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Nitrocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of nitro-substituted cycloheptatetraenes and their derivatives.
Biology: The compound’s unique structure makes it a candidate for investigating its interactions with biological molecules and potential bioactivity.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, although this area is still largely unexplored.
Wirkmechanismus
The mechanism of action of 1-Nitrocyclohepta-1,2,4,6-tetraene involves its interaction with molecular targets through its nitro group and conjugated ring system. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The conjugated ring system allows for electron delocalization, which can affect the compound’s stability and reactivity in various chemical environments .
Vergleich Mit ähnlichen Verbindungen
1-Nitrocyclohepta-1,2,4,6-tetraene can be compared with other nitro-substituted cycloheptatetraenes and related compounds:
Cyclohepta-1,2,4,6-tetraene: The parent compound without the nitro group, which exhibits different reactivity and stability.
1-Nitrocyclohexa-1,3,5-triene: A six-membered ring analog with a nitro group, showing different chemical properties due to the smaller ring size.
1-Nitrocycloocta-1,3,5,7-tetraene: An eight-membered ring analog, which may have different reactivity and stability due to the larger ring size.
The uniqueness of this compound lies in its seven-membered ring structure combined with the nitro group, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
827598-92-5 |
---|---|
Molekularformel |
C7H5NO2 |
Molekulargewicht |
135.12 g/mol |
InChI |
InChI=1S/C7H5NO2/c9-8(10)7-5-3-1-2-4-6-7/h1-5H |
InChI-Schlüssel |
UXZZWLGTGHFAMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.